![molecular formula C25H22FN3O2S B2891625 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline CAS No. 887224-83-1](/img/structure/B2891625.png)
4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline
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Description
4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline, also known as FPQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Synthesis and Structural Analysis
Research by Desai et al. (2017) focuses on the synthesis of novel compounds similar to 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline. They provide insight into the crystal structure and molecular docking studies of these compounds, contributing to the understanding of their potential interactions and applications in the field of chemical intermediates.
Anticancer Activities
Solomon et al. (2019) in their work, Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities, report on the design and synthesis of derivatives of 4-aminoquinoline, closely related to the compound . Their research demonstrates the potential of these derivatives as anticancer agents, highlighting the applicability of such compounds in medicinal chemistry.
Photochemical Properties
Mella, Fasani, and Albini (2001) in their study, Photochemistry of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7- (piperazin-1-yl)quinoline-3-carboxylic acid (=ciprofloxacin) in aqueous solutions, explore the photochemical reactions of a compound structurally related to 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline. This research contributes to the understanding of the photostability and reactivity of such compounds under various conditions.
Solubility Studies
Research by Ross and Riley (1990) on the solubilities of variously substituted quinolone antimicrobials provides valuable insights into the solubility characteristics of compounds similar to the one . This is crucial for understanding their behavior in biological systems and potential applications.
properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2S/c26-21-11-5-7-13-23(21)28-14-16-29(17-15-28)25-20-10-4-6-12-22(20)27-18-24(25)32(30,31)19-8-2-1-3-9-19/h1-13,18H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYURQTUVPSCBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline |
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